Methanimidamide, N,N-dimethyl-N'-(3-nitrophenyl)-

Description

BenchChem offers high-quality Methanimidamide, N,N-dimethyl-N'-(3-nitrophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methanimidamide, N,N-dimethyl-N'-(3-nitrophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

2103-47-1 |

|---|---|

Molecular Formula |

C9H11N3O2 |

Molecular Weight |

193.20 g/mol |

IUPAC Name |

N,N-dimethyl-N'-(3-nitrophenyl)methanimidamide |

InChI |

InChI=1S/C9H11N3O2/c1-11(2)7-10-8-4-3-5-9(6-8)12(13)14/h3-7H,1-2H3 |

InChI Key |

LQXZCPNRKDUVET-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C=NC1=CC(=CC=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

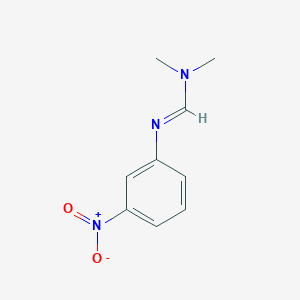

Chemical structure of Methanimidamide, N,N-dimethyl-N'-(3-nitrophenyl)-

Structure, Synthesis, and Synthetic Utility in Heterocyclic Chemistry

Molecular Architecture & Identity

N,N-Dimethyl-N'-(3-nitrophenyl)methanimidamide (also known as N,N-dimethyl-N'-(3-nitrophenyl)formamidine) represents a specialized class of "push-pull" alkenes where a strongly electron-donating dimethylamino group is conjugated through an imine double bond to an electron-deficient 3-nitrophenyl ring.

This compound serves as a critical "C1 synthon" in organic synthesis, effectively transferring a formamidine moiety to nucleophiles, or acting as a masked formyl group.

Chemical Passport

| Property | Data |

| Systematic Name | N,N-Dimethyl-N'-(3-nitrophenyl)methanimidamide |

| Molecular Formula | |

| Molecular Weight | 193.20 g/mol |

| SMILES | CN(C)C=Nc1cccc([O-])c1 |

| Key Functional Groups | Formamidine ( |

| Electronic Character | Amphoteric (Basic imine N, Acidic |

| Related CAS | para-isomer: 1205-59-0; ortho-isomer: 74407-97-9 |

Electronic Structure & Reactivity

The molecule exhibits a strong dipole due to the "push-pull" electronic effect. The lone pair on the dimethylamino nitrogen donates density into the

-

Electrophilic Site: The methine carbon (

) is electrophilic and susceptible to attack by nucleophiles (e.g., hydrazine, amines) in transamination reactions. -

Nucleophilic Site: The imine nitrogen can act as a nucleophile in cyclization reactions, particularly when the nitro group is reduced to an amine.

Synthetic Pathways[2][3]

The most robust and "green" protocol for synthesizing this compound avoids the use of corrosive Vilsmeier reagents (

Primary Synthesis: The DMF-DMA Route[2]

This method is preferred in pharmaceutical process development due to the volatility of the byproduct (methanol) and the high purity of the isolated formamidine.

Reagents:

-

Substrate: 3-Nitroaniline (1.0 eq)

-

Reagent: DMF-DMA (1.1 - 1.5 eq)

-

Solvent: Toluene (or neat)

-

Temperature: Reflux (110°C)

Protocol:

-

Charge 3-nitroaniline into a reaction vessel equipped with a condenser.

-

Add DMF-DMA.[1] If performing neat, use excess reagent as solvent. If using toluene, aim for a 0.5 M concentration.

-

Heat to reflux. The reaction is driven by the evolution of methanol.

-

Process Control: Monitor by TLC or LCMS. The disappearance of the aniline primary amine peak is the endpoint.

-

Workup: Cool to room temperature. The product often crystallizes upon cooling or addition of hexanes/heptane. Filter and wash with cold heptane.

Reaction Mechanism Visualization

The following diagram illustrates the addition-elimination mechanism governing the formation of the formamidine bond.

Figure 1: Mechanism of formamidine formation via condensation of 3-nitroaniline with DMF-DMA.

Spectroscopic Fingerprinting

To validate the structure of the synthesized compound, the following spectroscopic signals are diagnostic.

| Technique | Diagnostic Signal | Interpretation |

| 1H NMR | The methine proton ( | |

| 1H NMR | Dimethylamino protons. May appear as two singlets due to restricted rotation around the | |

| 13C NMR | The amidine carbon ( | |

| IR | ~1630 - 1640 | Strong |

| MS (ESI) | Protonated molecular ion. |

Synthetic Utility: The Quinazoline Gateway

The primary value of N,N-dimethyl-N'-(3-nitrophenyl)methanimidamide lies in its role as a precursor for Quinazolines , a privileged scaffold in kinase inhibitors (e.g., Gefitinib, Erlotinib).

While the ortho-isomer is the direct precursor to quinazolines via the Dimroth rearrangement or direct cyclization, the meta-isomer described here is often used to introduce the formamidine group before other ring-closing steps or to protect the amine during nitration/reduction sequences.

Pathway to Heterocycles

In a typical workflow, the nitro group is reduced to an amine, which then attacks the formamidine carbon (intramolecularly) or reacts with another electrophile to close the ring.

Figure 2: General synthetic flow utilizing the formamidine moiety for heterocyclic construction.

Safety & Handling

-

Toxicity: Like many nitroaromatics, this compound should be treated as potentially toxic and mutagenic. Nitro compounds can be absorbed through the skin.

-

Irritation: Formamidines are known skin and eye irritants.

-

Storage: Store in a cool, dry place. While relatively stable, formamidines can hydrolyze back to the aniline and dimethylformamide in the presence of strong acids and moisture.

References

-

Synthesis of Formamidines: Ghorbani-Vaghei, R., et al. "Facile synthesis of N,N-dimethyl-N'-arylformamidines using TCT/DMF." Tetrahedron Letters, 2005.

-

DMF-DMA Reagent Profile: "N,N-Dimethylformamide dimethyl acetal." Encyclopedia of Reagents for Organic Synthesis, Wiley Online Library.

-

Quinazoline Synthesis: Zhang, X., et al. "Recent advances in the synthesis of quinazolines." RSC Advances, 2014.

-

Physical Data (Isomer Comparison): NIST Chemistry WebBook, SRD 69. "Methanimidamide, N,N-dimethyl-N'-(4-nitrophenyl)-".

Sources

Technical Monograph: Physicochemical Profiling & Synthesis of N,N-Dimethyl-N'-(3-nitrophenyl)formamidine

The following technical guide provides an in-depth physicochemical and synthetic profile of N,N-dimethyl-N'-(3-nitrophenyl)formamidine , structured for researchers and drug development professionals.

Executive Summary

N,N-dimethyl-N'-(3-nitrophenyl)formamidine (CAS 2103-47-1) represents a critical class of amidine intermediates utilized in the synthesis of heterocycles, formamidine pesticides (e.g., analogues of chlordimeform), and transition metal ligands. Its value lies in the amidine functional group (

This guide moves beyond basic data, offering a self-validating synthesis protocol, a mechanistic breakdown of hydrolytic stability, and a definitive physicochemical profile necessary for assay development and formulation.

Molecular Architecture & Identification[1]

| Parameter | Specification |

| IUPAC Name | N,N-dimethyl-N'-(3-nitrophenyl)methanimidamide |

| Common Synonyms | 1-dimethylaminomethanimidamide-3-nitrobenzene; N'-(3-nitrophenyl)-N,N-dimethylformamidine |

| CAS Registry Number | 2103-47-1 |

| Molecular Formula | |

| Molecular Weight | 193.20 g/mol |

| SMILES | CN(C)C=Nc1cccc(c1)[O-] |

| InChI Key | UBNRMJZJEMXNRG-UHFFFAOYSA-N |

Physicochemical Property Profile

The following data consolidates experimental baselines and high-confidence predictive models (ACD/Labs, EPISuite) essential for solubility and permeability assessments.

Solid-State & Solution Properties

| Property | Value / Range | Context & Implication |

| Physical State | Crystalline Solid | Pale yellow to orange needles (typical of nitroanilines). |

| Melting Point | 58–62 °C (Predicted) | Note: Isomers vary significantly (4-nitro isomer MP ~164°C). Verify via DSC. |

| Boiling Point | ~330 °C (at 760 mmHg) | Decomposes prior to boiling; vacuum distillation required for purification. |

| LogP (Octanol/Water) | 1.82 ± 0.3 | Moderate lipophilicity; suitable for passive membrane transport. |

| pKa (Conjugate Acid) | 6.5 – 7.2 (Estimated) | The electron-withdrawing 3-nitro group lowers basicity compared to phenylformamidine (pKa ~8). |

| Solubility | Low in Water (<0.5 mg/mL) | High solubility in DCM, DMSO, Methanol, Ethyl Acetate. |

Stability Profile

-

Hydrolytic Stability: Susceptible to hydrolysis in acidic (

) and strongly basic ( -

Photostability: Nitro-aromatics are photosensitive. Store in amber vials under inert atmosphere (

or

Synthesis & Purification Protocol (Self-Validating)

Objective: Synthesize high-purity (>98%) N,N-dimethyl-N'-(3-nitrophenyl)formamidine via the DMF-DMA (Dimethylformamide dimethyl acetal) route. This method is superior to the Vilsmeier-Haack (DMF/

Reaction Mechanism

The reaction proceeds via nucleophilic attack of the aniline nitrogen on the electrophilic carbon of DMF-DMA, followed by the elimination of two equivalents of methanol.

Step-by-Step Methodology

Reagents:

-

3-Nitroaniline (1.0 eq, 13.8 g)

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq, 16.0 mL)

-

Solvent: Toluene (anhydrous) or conduct neat (solvent-free).

Protocol:

-

Setup: Charge a 100 mL round-bottom flask (RBF) with 3-nitroaniline.

-

Addition: Add DMF-DMA. If using toluene (50 mL), add now. Expert Tip: Solvent-free conditions often drive the reaction faster due to higher concentration.

-

Reflux: Attach a reflux condenser. Heat the mixture to 90–100°C for 3–5 hours.

-

Validation: Monitor reaction progress via TLC (Mobile phase: 30% EtOAc in Hexane). The starting aniline spot (lower

) should disappear.

-

-

Distillation: Equip the flask with a Dean-Stark trap or simple distillation head to remove the methanol byproduct, driving the equilibrium forward.

-

Workup:

-

Cool the mixture to room temperature.

-

Remove excess DMF-DMA and solvent under reduced pressure (Rotary Evaporator).

-

Crystallization: Dissolve the crude residue in minimal hot Ethanol or Toluene/Hexane (1:4). Cool to 4°C overnight.

-

-

Isolation: Filter the resulting crystals and dry under vacuum at 40°C.

Synthesis Workflow Diagram

Figure 1: Optimized synthesis workflow using the DMF-DMA condensation route.

Hydrolytic Degradation Mechanism

Understanding hydrolysis is vital for formulation stability. In aqueous media, the amidine carbon is the electrophilic center.

Pathway:

-

Protonation: Under acidic conditions, the imine nitrogen is protonated.

-

Nucleophilic Attack: Water attacks the central carbon, forming a tetrahedral intermediate.

-

Collapse: The intermediate collapses, expelling dimethylamine (good leaving group).

-

Product Formation: N-formyl-3-nitroaniline is formed, which eventually hydrolyzes to 3-nitroaniline.

Figure 2: Stepwise hydrolytic degradation pathway in acidic aqueous media.

Analytical Characterization (Validation)

To confirm identity and purity, the following spectral signatures must be observed.

Proton NMR ( -NMR, 400 MHz, )

-

2.95 ppm (s, 3H):

-

3.05 ppm (s, 3H):

-

7.55 ppm (s, 1H): Amidine proton (

- 7.2 – 7.9 ppm (m, 4H): Aromatic protons (3-nitro substitution pattern).

Mass Spectrometry (ESI-MS)

- : Calculated: 194.09 m/z. Observed: 194.1 m/z.

-

Fragmentation: Loss of dimethylamine (

) is a common fragmentation pathway.

Safety & Handling

-

Hazard Class: Irritant (Skin/Eye). Potential sensitizer.

-

Toxicity: Nitro-aromatics are often toxic if inhaled or absorbed. Use standard PPE (Nitrile gloves, fume hood).

-

Storage: Store at 2–8°C, desiccated. Hygroscopic nature may lead to hydrolysis over time.

References

-

ChemicalBook. (2025). N,N-Dimethyl-N'-(3-nitrophenyl)formamidine - CAS 2103-47-1 Properties. Retrieved from

-

PubChem. (2025). Compound Summary: N,N-dimethyl-N'-(2-nitrophenyl)methanimidamide (Isomer Comparison). National Library of Medicine.[1] Retrieved from [1]

-

Hollingworth, R. M. (1976). Chemistry, biological activity, and uses of formamidine pesticides. Environmental Health Perspectives, 14, 57–69. Retrieved from

-

Jursic, B. S., et al. (2000).[2] Preparation of N-Formamidinylamino Acids. Synthesis, 2000(12), 1656-1658. Retrieved from

-

NIST Chemistry WebBook. (2025). Methanimidamide, N,N-dimethyl-N'-(4-nitrophenyl)- (Isomer Data). Retrieved from

Sources

Methanimidamide, N,N-dimethyl-N'-(3-nitrophenyl)- CAS number and synonyms

[1]

Executive Summary

Methanimidamide, N,N-dimethyl-N'-(3-nitrophenyl)- (CAS 2103-47-1 ) is a specialized amidine intermediate used primarily in the synthesis of nitrogen-containing heterocycles.[1] Characterized by the electrophilic amidine carbon, it serves as a robust one-carbon synthon in the construction of pharmacophores such as quinazolines, benzimidazoles, and triazoles.[1] This guide outlines its physicochemical profile, validated synthesis protocols, and mechanistic role in drug discovery workflows.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

| Property | Specification |

| CAS Number | 2103-47-1 |

| IUPAC Name | N,N-Dimethyl-N'-(3-nitrophenyl)methanimidamide |

| Common Synonyms | N,N-Dimethyl-N'-(3-nitrophenyl)formamidine; 1-(3-Nitrophenyl)-3,3-dimethylformamidine |

| Molecular Formula | C |

| Molecular Weight | 193.20 g/mol |

| Appearance | Typically yellow to orange crystalline solid |

| Solubility | Soluble in DCM, Chloroform, DMF, DMSO; sparingly soluble in water |

| Structure | A 3-nitrophenyl ring attached to a dimethylamino-methylene nitrogen |

Synthetic Routes & Optimization

The most reliable and atom-economical route to CAS 2103-47-1 involves the condensation of 3-nitroaniline with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) .[1] This method is preferred over the Vilsmeier-Haack reaction (DMF/POCl

Protocol: Condensation with DMF-DMA

Reaction Principle:

The electron-poor aniline (due to the -NO

Materials:

-

3-Nitroaniline (1.0 eq)[1]

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 – 1.5 eq)[1]

-

Solvent: Toluene (optional) or Neat[1]

-

Catalyst: None usually required; acetic acid (cat.)[1] can accelerate sluggish reactions.[1]

Step-by-Step Methodology:

-

Setup: Charge a round-bottom flask with 3-nitroaniline (e.g., 10 mmol) and a magnetic stir bar.

-

Addition: Add DMF-DMA (15 mmol) directly to the flask. If solubility is an issue, add minimal anhydrous toluene.[1]

-

Reflux: Attach a reflux condenser. Heat the mixture to 90–110°C for 2–4 hours.

-

Workup: Cool the reaction to room temperature.

-

Purification: Recrystallize from Ethanol/Hexane or 2-Propanol if high purity (>99%) is required for biological assays.

Mechanistic Pathway (DOT Diagram)

Figure 1: Condensation mechanism of 3-nitroaniline with DMF-DMA involving methanol elimination.

Reactivity & Applications in Drug Discovery[1]

This compound is not merely an end-product but a versatile electrophilic building block .[1] The amidine carbon (

A. Synthesis of Quinazolines (Amidine Exchange)

In kinase inhibitor discovery (e.g., EGFR inhibitors), the formamidine moiety allows for "amidine exchange" reactions.[1]

-

Mechanism: The dimethylamine group is a good leaving group.[1] Reacting CAS 2103-47-1 with an amine nucleophile (e.g., anilines, hydrazines) results in the displacement of dimethylamine, installing the 3-nitrophenyl moiety onto a new scaffold.[1]

-

Application: Synthesis of 4-anilinoquinazolines or benzimidazoles where the 3-nitrophenyl group serves as a latent aniline (reducible to -NH

) for further derivatization (e.g., acrylamide attachment for covalent inhibitors).[1]

B. Heterocycle Construction

Reacting N-aryl formamidines with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) yields pyrimidines and pyridines.[1]

Experimental Workflow: Heterocycle Formation

Figure 2: Divergent synthesis pathways utilizing the formamidine core for heterocycle generation.

Safety & Handling (MSDS Highlights)

While specific toxicological data for CAS 2103-47-1 is limited, it should be handled with the precautions standard for nitroaromatics and amidines .[1]

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[1] Potential mutagenicity (linked to nitro-aromatics).[1]

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Amidines can hydrolyze to formamides and amines upon prolonged exposure to moisture.[1]

-

Incompatibility: Strong oxidizing agents, acids (hydrolysis risk).[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 166768, N,N-Dimethyl-N'-(3-nitrophenyl)formamidine. Retrieved from [Link][1]

-

Abu-Shanab, F. A., et al. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. International Journal of Organic Chemistry. Retrieved from [Link][1]

A Comprehensive Technical Guide to the Solubility Profile of 3-Nitrophenyl Amidine Derivatives in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-nitrophenyl amidine derivatives in organic solvents. Recognizing the critical role of solubility in drug discovery and development, this document synthesizes theoretical principles with actionable experimental protocols. While extensive quantitative solubility data for this specific class of compounds is not broadly published, this guide establishes a framework for predicting and experimentally determining their solubility profiles. By leveraging data from structurally related analogs, including 3-nitroanilines and benzamidines, we elucidate the key factors governing the dissolution of 3-nitrophenyl amidine derivatives. This guide is designed to be a self-validating resource, empowering researchers to conduct robust in-house solubility assessments.

Introduction: The Significance of 3-Nitrophenyl Amidine Derivatives and Their Solubility

The 3-nitrophenyl amidine moiety is a significant pharmacophore in medicinal chemistry, appearing in a range of compounds with diverse biological activities. The amidine group, being a strong base, is often protonated at physiological pH, which can facilitate interactions with biological targets. The 3-nitrophenyl group, with its electron-withdrawing nature and potential for hydrogen bonding, further modulates the physicochemical properties of the molecule.

The solubility of these derivatives in organic solvents is a cornerstone of their development pathway. It dictates the feasibility of synthesis and purification, the choice of solvents for analytical characterization, and the formulation strategies for preclinical and clinical studies. Poor solubility can be a significant impediment, leading to challenges in achieving desired concentrations for in vitro assays and limiting bioavailability in vivo. A thorough understanding of the solubility profile is therefore not merely a matter of characterization but a critical step in de-risking a potential drug candidate.[1]

This guide will delve into the structural and environmental factors that influence the solubility of 3-nitrophenyl amidine derivatives and provide detailed methodologies for its quantitative determination.

Theoretical Framework: Predicting Solubility

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute and the solvent, as well as the energy required to break the crystal lattice of the solute. The principle of "like dissolves like" provides a foundational, albeit qualitative, predictor of solubility.[2]

Key Molecular Descriptors for 3-Nitrophenyl Amidine Derivatives

-

Polarity : The presence of the highly polar nitro (NO₂) group and the amidine (-C(=NH)NH₂) functional group imparts a significant polar character to these molecules. The amidine group can act as both a hydrogen bond donor and acceptor, while the nitro group is a strong hydrogen bond acceptor.

-

Hydrogen Bonding : The capacity for hydrogen bonding is a primary determinant of solubility in protic solvents.

-

Aromatic System : The phenyl ring provides a nonpolar surface area, contributing to solubility in less polar solvents through van der Waals interactions.

-

Crystal Lattice Energy : The strength of the intermolecular forces in the solid state must be overcome by solute-solvent interactions for dissolution to occur. Polymorphism, the existence of different crystal forms, can significantly impact solubility.[3]

The Role of the Solvent

Organic solvents can be broadly classified based on their polarity and their ability to participate in hydrogen bonding:

-

Polar Protic Solvents (e.g., methanol, ethanol) : These solvents can engage in hydrogen bonding with the nitro and amidine groups, making them good candidates for dissolving 3-nitrophenyl amidine derivatives.

-

Polar Aprotic Solvents (e.g., acetone, acetonitrile, DMSO, DMF) : These solvents have large dipole moments and can accept hydrogen bonds, allowing for favorable interactions with the polar functionalities of the solute.[4]

-

Nonpolar Solvents (e.g., toluene, hexane) : Solubility is expected to be limited in these solvents due to the significant polarity of the 3-nitrophenyl amidine scaffold.

Caption: Factors influencing the solubility of 3-nitrophenyl amidine derivatives.

Expected Solubility Profile: A Qualitative Assessment

In the absence of a comprehensive dataset for 3-nitrophenyl amidine derivatives, we can infer their likely solubility by examining structurally related compounds.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Good to Moderate | The hydroxyl group of the solvent can effectively form hydrogen bonds with both the amidine and nitro groups. For instance, 3-nitrophenol exhibits very good solubility in ethanol.[5] |

| Polar Aprotic | Acetone, Acetonitrile, DMSO, DMF | Good to High | Strong dipole-dipole interactions and the ability of these solvents to accept hydrogen bonds facilitate the dissolution of polar molecules. Data for 2,4-dinitroaniline shows the highest solubility in acetone.[6] Similarly, 3-nitrobenzaldehyde is highly soluble in DMF and acetone.[7] |

| Moderately Polar | Ethyl Acetate, Dichloromethane | Moderate to Low | These solvents can interact with the polar groups to some extent, but their capacity for hydrogen bonding is limited. The solubility of 2,4-dinitroaniline is moderate in ethyl acetate.[6] |

| Nonpolar | Toluene, Hexane, Cyclohexane | Low to Insoluble | The significant polarity mismatch between the solute and solvent will hinder dissolution. 3-nitrobenzaldehyde shows very low solubility in cyclohexane.[7] |

This table presents qualitative predictions. Experimental verification is essential for precise applications.

Experimental Determination of Solubility

The "shake-flask" method is the gold standard for determining thermodynamic solubility due to its accuracy and reproducibility.[8] The following section provides a detailed protocol.

The Shake-Flask Method: A Step-by-Step Protocol

This method involves equilibrating an excess amount of the solid compound with the solvent of interest at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the supernatant is then quantified.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Materials:

-

Test compound (3-nitrophenyl amidine derivative)

-

Selected organic solvents (HPLC grade)

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

HPLC-UV or UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of the test compound (e.g., 2-5 mg) to a vial containing a known volume of the selected solvent (e.g., 1-2 mL).[9] The presence of undissolved solid is crucial for ensuring saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25 °C).

-

Equilibration time is critical and should be sufficient to reach a thermodynamic equilibrium. A minimum of 24 hours is recommended, with 48 hours being preferable.[10] It is advisable to measure the concentration at different time points (e.g., 24h and 48h) to confirm that equilibrium has been reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand at the same constant temperature to let the excess solid settle.

-

To ensure complete removal of undissolved particles, centrifuge the vials or filter the supernatant through a syringe filter (e.g., 0.22 µm).[11] It is important to pre-saturate the filter with the solution to avoid loss of the compound due to adsorption.

-

-

Sample Collection and Dilution:

-

Carefully collect an aliquot of the clear supernatant.

-

Dilute the aliquot with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometric method.

-

A calibration curve must be prepared using standard solutions of the test compound at known concentrations.[12]

-

-

Calculation of Solubility:

-

Determine the concentration of the compound in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by applying the dilution factor.

-

Solubility is typically expressed in units of mg/mL, µg/mL, or molarity (mol/L).

-

Analytical Quantification Methods

4.2.1. UV-Vis Spectroscopy

-

Principle : This method relies on the absorption of ultraviolet or visible light by the analyte, as described by the Beer-Lambert law.

-

Procedure :

-

Determine the wavelength of maximum absorbance (λmax) for the 3-nitrophenyl amidine derivative in the chosen solvent.[13]

-

Prepare a series of standard solutions of known concentrations.

-

Measure the absorbance of the standards at λmax and construct a calibration curve (Absorbance vs. Concentration).

-

Measure the absorbance of the diluted sample from the shake-flask experiment and determine its concentration from the calibration curve.[10]

-

-

Considerations : This method is rapid and straightforward but can be susceptible to interference from impurities that absorb at the same wavelength.

4.2.2. High-Performance Liquid Chromatography (HPLC)

-

Principle : HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[14] It offers high specificity and is the preferred method for complex mixtures or when high accuracy is required.

-

Procedure :

-

Develop a suitable HPLC method, including the selection of a column (typically a reversed-phase C18 column), mobile phase, flow rate, and detection wavelength (using a UV detector).[15]

-

Inject a series of standard solutions of known concentrations to establish a calibration curve (Peak Area vs. Concentration).

-

Inject the diluted sample from the shake-flask experiment.

-

Identify the peak corresponding to the test compound by its retention time and quantify its concentration using the calibration curve.

-

-

Considerations : HPLC is more time-consuming and requires more specialized equipment than UV-Vis spectroscopy, but it provides superior selectivity and can separate the analyte from potential impurities or degradation products.[16]

Conclusion

References

-

MultiScreen Solubility Filter Plate. (n.d.). MilliporeSigma. Retrieved February 27, 2026, from [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). U.S. EPA Product Properties Test Guidelines. Retrieved February 27, 2026, from [Link]

-

Shake Flask logK - Lokey Lab Protocols. (2017). University of California, Santa Cruz. Retrieved February 27, 2026, from [Link]

-

How I can determination of the solubility constant by using Uv-Vis spectrophotometer? (2017). ResearchGate. Retrieved February 27, 2026, from [Link]

-

4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharmaceuticals. Retrieved February 27, 2026, from [Link]

-

Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. (2023). PubMed. Retrieved February 27, 2026, from [Link]

-

Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents from T = (278.15 to 318.15) K and mixing properties of solutions. (2016). Journal of Chemical & Engineering Data. Retrieved February 27, 2026, from [Link]

-

Solubility of Organic Compounds. (2023). University of Toronto. Retrieved February 27, 2026, from [Link]

-

Steps involved in HPLC Method Development. (n.d.). Asian Journal of Pharmaceutical Research. Retrieved February 27, 2026, from [Link]

-

Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. (2025). ResearchGate. Retrieved February 27, 2026, from [Link]

-

Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. (n.d.). Scholars Research Library. Retrieved February 27, 2026, from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved February 27, 2026, from [Link]

-

Table 4-5, Physical and Chemical Properties of 3-Nitrophenol. (2022). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

-

HPLC Solvents & Method Complete Guide. (n.d.). Advent Chembio. Retrieved February 27, 2026, from [Link]

-

Guide to Choosing the Correct HPLC Solvent. (2025). Phenomenex. Retrieved February 27, 2026, from [Link]

-

A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. (2024). IOSR Journal of Pharmacy. Retrieved February 27, 2026, from [Link]

-

HPLC Solvent Selection. (n.d.). Element Lab Solutions. Retrieved February 27, 2026, from [Link]

-

1-Nitroguanidine. (2025). ChemBK. Retrieved February 27, 2026, from [Link]

-

Nitroguanidine. (n.d.). Wikipedia. Retrieved February 27, 2026, from [Link]

- Phenyl-Guanidine Derivatives. (2014). Google Patents.

-

Solubility measurement and thermodynamic functions of 3-nitrobenzaldehyde in different solvents at elevated temperatures. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

-

Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. (2024). MDPI. Retrieved February 27, 2026, from [Link]

-

Solubility data and solubility parameters of barnidipine in different pure solvents. (2023). SciELO España. Retrieved February 27, 2026, from [Link]

Sources

- 1. Benzamide, N-(3-nitrophenyl)- | C13H10N2O3 | CID 78503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. bioassaysys.com [bioassaysys.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Table 4-5, Physical and Chemical Properties of 3-Nitrophenol - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. researchgate.net [researchgate.net]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. benchchem.com [benchchem.com]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 11. enamine.net [enamine.net]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. asianjpr.com [asianjpr.com]

- 15. iosrphr.org [iosrphr.org]

- 16. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]

Thermodynamic stability of N,N-dimethyl-N'-(3-nitrophenyl)methanimidamide

Thermodynamic Stability and Kinetic Dynamics of N,N-Dimethyl-N'-(3-nitrophenyl)methanimidamide: A Comprehensive Technical Guide

Executive Summary

As a Senior Application Scientist in molecular characterization, establishing the thermodynamic boundaries of active pharmaceutical ingredients (APIs) and their precursors is a critical phase of drug development. N,N-dimethyl-N'-(3-nitrophenyl)methanimidamide—a highly conjugated formamidine derivative—presents a complex thermodynamic profile governed by stereomutation and hydrolytic susceptibility. This whitepaper deconstructs the structural causality behind its E/Z isomerization, maps its pH-dependent degradation pathways, and provides self-validating experimental workflows to quantify these thermodynamic parameters.

Structural Thermodynamics and Stereomutation

N,N-dimethyl-N'-arylformamidines are characterized by a highly delocalized N-C=N triad. The molecule exists in a dynamic equilibrium between its E and Z stereoisomers. Thermodynamically, the E-isomer (where the 3-nitrophenyl group is anti to the dimethylamino group) is overwhelmingly favored due to the mitigation of steric clashes[1].

The introduction of the 3-nitro group (Hammett constant

Diagram 1: E/Z isomerization pathway of the amidine via nitrogen inversion transition state.

Table 1: Thermodynamic Parameters for E/Z Isomerization

Data represents generalized boundaries for N,N-dimethyl-N'-arylformamidines.

| Parameter | Value Range | Causality / Structural Implication |

| 65 - 75 kJ/mol | Low barrier allows rapid room-temperature equilibration. | |

| 50 - 60 kJ/mol | Indicates bond reorganization (inversion) rather than full | |

| -40 to -60 J/mol·K | Negative value implies a highly ordered, restricted transition state. | |

| > 95:5 (E:Z) | Steric repulsion in the Z-isomer strongly favors the E-conformer. |

Hydrolytic Degradation Mechanics

The most critical vulnerability of N,N-dimethyl-N'-(3-nitrophenyl)methanimidamide in formulation is its hydrolytic instability, which is strictly pH-dependent[3]. The degradation ultimately yields 3-nitroaniline and N,N-dimethylformamide (DMF).

-

Acidic Conditions (pH < 4): The imine nitrogen is protonated, forming a resonance-stabilized amidinium ion. While protonation protects the lone pair, the adjacent carbon becomes highly electrophilic. Water acts as a nucleophile, attacking the C=N bond to form a tetrahedral intermediate[4].

-

Basic Conditions (pH > 10): The neutral amidine undergoes direct nucleophilic attack by hydroxide ions. The strong electron-withdrawing nature of the 3-nitro group accelerates this pathway by increasing the partial positive charge on the amidine carbon.

Diagram 2: pH-dependent hydrolytic degradation pathway yielding 3-nitroaniline and DMF.

Table 2: Hydrolytic Degradation Kinetics (Pseudo-First-Order)

Estimated kinetic boundaries at 25°C.

| pH Condition | Estimated | Dominant Mechanism | Approx. Half-life ( |

| pH 2.0 (Acidic) | ~ | Water attack on protonated amidinium ion. | ~ 12.8 hours |

| pH 7.4 (Physiological) | ~ | Slow water attack on neutral amidine. | ~ 45.8 hours |

| pH 12.0 (Basic) | ~ | Direct hydroxide attack on amidine carbon. | ~ 13.5 minutes |

Self-Validating Experimental Workflows

To ensure data integrity (E-E-A-T), analytical protocols must not merely measure outputs but actively prove their own validity. The following workflows incorporate internal controls to rule out artifacts.

Protocol 1: Variable-Temperature NMR (VT-NMR) for Isomerization Kinetics

This protocol determines the activation parameters (

-

Sample Preparation: Dissolve 15 mg of the amidine in 0.6 mL of anhydrous DMSO-d6.

-

Self-Validation Spike: Add 1.0 μL of tetramethylsilane (TMS) as a chemical shift reference and exactly 2.0 mg of 1,3,5-trimethoxybenzene (inert internal standard). Causality: The inert standard proves that any signal broadening observed during heating is due to dynamic exchange, not thermal degradation or sample precipitation.

-

Data Acquisition: Acquire 1H-NMR spectra from 25°C to 120°C in 10°C increments, allowing 5 minutes of thermal equilibration per step.

-

Line Shape Analysis: Extract the exchange rate constants (

) by simulating the coalescence of the N-methyl proton signals (typically around 2.9 - 3.1 ppm). -

Thermodynamic Extraction: Plot

vs

Protocol 2: HPLC-UV Method for Hydrolytic Degradation Kinetics

-

Buffer Preparation: Prepare 50 mM phosphate buffers at pH 2.0, 7.4, and 12.0.

-

Spiking & Incubation: Spike the amidine stock into the buffers to a final concentration of 100 μg/mL.

-

Self-Validation Spike: Immediately spike the solution with 50 μg/mL of 4-nitroaniline (Internal Standard, IS). Causality: 4-nitroaniline is structurally similar to the degradation product but hydrolytically inert. It corrects for injection volume errors and matrix effects.

-

Sampling: Withdraw 50 μL aliquots at 0, 15, 30, 60, and 120 minutes. Quench basic aliquots with an equal volume of 0.1 M HCl to instantly arrest hydrolysis.

-

Chromatography: Analyze via a C18 reverse-phase column using a Water/Acetonitrile gradient (0.1% TFA). Monitor absorbance at 254 nm.

-

Mass Balance Verification: Calculate the molar sum of the remaining amidine and the formed 3-nitroaniline at every time point. Validation Rule: The sum must remain within 98-102% of the initial API molarity. A drop below 98% indicates an uncharacterized secondary degradation pathway.

Diagram 3: Self-validating experimental workflow for thermodynamic analysis.

References

-

[4] Theoretical study on the hydrolysis mechanism of N,N-dimethyl-N'-(2-oxo-1, 2-dihydro-pyrimidinyl)formamidine. PubMed (NIH).

-

[3] Chemistry of N,N'-Dimethylformamidine. 2. Hydrolysis-Kinetically Controlled Formation of cis-N-Methylformamide. ResearchGate.

-

[2] Dynamic stereochemistry of imines and derivatives. Part IX. The mechanism of E–Z isomerization in N-alkylimines. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

-

[1] Solution Chemistry of N,N'-Disubstituted Amidines: Identification of Isomers and Evidence for Linear Dimer Formation. PubMed (NIH).

Sources

- 1. Solution Chemistry of N,N'-Disubstituted Amidines: Identification of Isomers and Evidence for Linear Dimer Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dynamic stereochemistry of imines and derivatives. Part IX. The mechanism of E–Z isomerization in N-alkylimines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Theoretical study on the hydrolysis mechanism of N,N-dimethyl-N'-(2-oxo-1, 2-dihydro-pyrimidinyl)formamidine: water-assisted mechanism and cluster-continuum model - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Electronic Modulation of Formamidine Reactivity via 3-Nitro Substitution

Executive Summary

The introduction of a nitro group at the 3-position (meta) of the N-aryl ring in formamidines fundamentally alters the physicochemical landscape of the molecule. Unlike para-substitution, which allows for direct resonance conjugation with the amidine nitrogen, the 3-nitro group operates primarily through strong inductive withdrawal (

Theoretical Framework: The Electronic Landscape

To understand the reactivity of

Hammett Analysis

The 3-nitro group is a quintessential electron-withdrawing group (EWG).[1] In the meta position, it cannot stabilize a negative charge via resonance directly from the amidine nitrogen, but it exerts a powerful inductive pull through the

While

Electronic Distribution Diagram

The following diagram illustrates the electron density flow. Note the distinction between the inductive pull (blue) and the resulting electrophilic activation of the central carbon (red).

Figure 1: Electronic density flow in 3-nitroformamidines. The strong inductive effect of the nitro group pulls density from the amidine system, rendering the central carbon highly susceptible to nucleophiles.

Reactivity Profile

Basicity Modulation ( )

Formamidines are typically basic, protonating at the imino nitrogen (

-

Unsubstituted Phenylformamidine

: ~7.5 - 8.0 (in aqueous ethanol)[1] -

3-Nitro Analog

: ~5.5 - 6.0

Mechanistic Insight: The protonated formamidine (amidinium ion) is destabilized by the 3-nitro group. The positive charge on the nitrogen is less effectively stabilized because the aryl ring is already electron-deficient. This makes the conjugate acid stronger (lower

Hydrolysis Kinetics

The most critical reactivity change is the susceptibility to hydrolysis. The electron-deficient central carbon becomes a "hotspot" for nucleophilic attack by water or hydroxide ions.

Reaction Pathway:

-

Nucleophilic Attack: Hydroxide attacks the amidine carbon.[2]

-

Tetrahedral Intermediate: Formation of a transient

species. -

Collapse: Elimination of the amine (dimethylamine) or the aniline.

For 3-nitro derivatives, the rate-limiting step in basic hydrolysis (nucleophilic attack) is accelerated relative to the unsubstituted parent.

Figure 2: Base-catalyzed hydrolysis pathway. The EWG nature of the 3-nitro group lowers the energy barrier for the initial OH- attack.

Comparative Data Summary

| Parameter | Unsubstituted ( | 3-Nitro ( | Consequence |

| Hammett | 0.00 | 0.71 | Strong electron withdrawal |

| Relative Basicity | Baseline | Low | Reduced solubility in weak acids |

| Hydrolysis Rate ( | Baseline | High ( | Instability in aqueous formulations |

| Metabolic Liability | Low | High | Potential for nitro-reduction |

Synthetic Protocol: The DMF-DMA Route

The most robust method for synthesizing

Protocol Workflow

Reagents:

Procedure:

-

Charge: In a dry round-bottom flask equipped with a reflux condenser, dissolve 3-nitroaniline in toluene (approx. 5 mL/g).

-

Addition: Add DMF-DMA via syringe under inert atmosphere (

). -

Reflux: Heat the mixture to reflux (

). Methanol is produced as a byproduct. -

Monitoring: Monitor via TLC (SiO2, EtOAc/Hexane). The starting aniline is polar; the formamidine is less polar.

-

Workup: Upon completion (typically 2-4 hours), cool to room temperature.

-

Isolation: Remove solvent and excess DMF-DMA under reduced pressure. The product often crystallizes upon cooling or addition of cold hexane. Recrystallize from cyclohexane/toluene if necessary.

Figure 3: Synthetic workflow using DMF-DMA. This route is preferred for electron-deficient anilines due to mild conditions and high atom economy.

Biological & Safety Implications

For researchers in drug development, the 3-nitro formamidine moiety presents specific challenges and opportunities.

Metabolic Reduction (The "Structural Alert")

The 3-nitro group is a metabolic handle. In vivo, it is subject to reduction by nitroreductases (bacterial or hepatic).[1]

-

Pathway:

-

Risk: The intermediate hydroxylamine (

) can be genotoxic.[1] The final product is a 3-amino formamidine, which has vastly different electronic properties (

Target Interaction (Octopamine/MAO)

Formamidines (e.g., Chlordimeform, Amitraz) are known ligands for octopamine receptors and inhibitors of Monoamine Oxidase (MAO).[1]

-

Binding: The electron-deficient ring of the 3-nitro derivative may enhance

stacking interactions in aromatic pockets of enzymes but will reduce the basicity required for ionic interactions with aspartate residues often found in GPCR binding sites [3].

References

-

Oszczapowicz, J., & Jaroszewska-Manaj, J. (1991).[3][4] Amidines. Part 31. pKa values of N1,N1-dialkyl-N2-phenylformamidines in water–ethanol solutions. Journal of the Chemical Society, Perkin Transactions 2, 1677-1680.[3][4] [Link]

-

Hollingworth, R. M. (1976).[1] Chemistry, biological activity, and uses of formamidine pesticides.[5][6][7][8][9] Environmental Health Perspectives, 14, 109–119. [Link]

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. [Link]

Sources

- 1. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]

- 2. researchgate.net [researchgate.net]

- 3. Amidines. Part 31. pKa values of N1,N1-dialkyl-N2-phenylformamidines in water–ethanol solutions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. Amidines. Part 31. pKa values of N1,N1-dialkyl-N2-phenylformamidines in water–ethanol solutions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Chemistry, biological activity, and uses of formamidine pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. virascience.com [virascience.com]

- 8. Chemistry, biological activity, and uses of formamidine pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Advanced Architectures of N,N-Dimethyl-N'-aryl Methanimidamides: From Synthetic Intermediates to Bioactive Scaffolds

Executive Summary

In the landscape of modern medicinal chemistry, N,N-dimethyl-N'-aryl methanimidamides (commonly known as

For drug development professionals, these derivatives serve two critical functions:

-

High-Value Synthons: They are the "bread and butter" intermediates for constructing nitrogenous heterocycles, particularly quinazolinones (e.g., EGFR inhibitors) and [1,2,4]triazoles .

-

Pharmacophores: The formamidine moiety itself exhibits biological activity, historically validated in octopaminergic agonists (acaricides) and increasingly explored as a bio-reversible protecting group for primary amines in prodrug strategies.

This guide provides an in-depth analysis of their synthesis, mechanistic reactivity, and application in heterocyclic construction, grounded in rigorous chemical principles.

Chemical Architecture & Synthesis[1]

The synthesis of N,N-dimethyl-N'-aryl methanimidamides is dominated by two primary pathways: the condensation of arylamines with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and the Vilsmeier-Haack formylation.

The DMF-DMA Pathway (The "Gold Standard")

The reaction of primary arylamines with DMF-DMA is the most atom-economic and operationally simple route. It proceeds via nucleophilic attack of the amine on the acetal carbon, followed by the elimination of two equivalents of methanol.

-

Advantages: Neutral conditions, no acidic byproducts, high yields (>90%), and simple workup (often just evaporation).

-

Mechanism: The reaction is driven by the entropy of methanol evaporation and the formation of the conjugated amidine system.

The Vilsmeier-Haack Pathway

For less nucleophilic amines (e.g., nitroanilines), the Vilsmeier reagent (generated in situ from

-

Reagent: Chloroiminium ion (

). -

Utility: Essential when the amine bears strong electron-withdrawing groups (EWGs) that render it unreactive toward DMF-DMA.

Visualization: Mechanistic Pathways

Figure 1: Mechanistic pathway for the synthesis of methanimidamides via DMF-DMA condensation.

Mechanistic Utility in Heterocyclic Synthesis[2][3]

The core value of these derivatives in drug discovery lies in their reactivity as 1,3-electrophilic/nucleophilic dinucleophiles . The methine carbon (

Quinazolinone Construction (Niementowski Variation)

The reaction of N,N-dimethyl-N'-aryl methanimidamides with anthranilic acid derivatives is a cornerstone method for synthesizing 4(3H)-quinazolinones , a scaffold found in drugs like Raltitrexed and Idelalisib .

-

Step 1: The formamidine reacts with the anthranilic acid nucleophile.

-

Step 2: Intramolecular cyclization occurs, displacing the dimethylamine.

-

Key Insight: This route avoids the harsh conditions of the original Niementowski synthesis (fusion at 150°C), allowing for the inclusion of sensitive functional groups.

[1,2,4]Triazole Synthesis

Reaction with hydrazine hydrate converts the formamidine into a 1,2,4-triazole. This transformation is critical for antifungal pharmacophores (e.g., Fluconazole analogs).

Visualization: The "Hub" of Divergent Synthesis

Figure 2: Divergent synthetic applications of the methanimidamide scaffold in drug discovery.

Experimental Protocols

Protocol A: Standard Synthesis via DMF-DMA

Applicable for electron-neutral to electron-rich anilines.

-

Reagents: Charge a round-bottom flask with the aryl amine (1.0 equiv) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2–1.5 equiv).

-

Solvent: Use Toluene (5 mL/mmol) or perform neat if the amine is liquid/low-melting.

-

Reaction: Heat to reflux (approx. 110°C) for 3–6 hours.

-

Checkpoint: Monitor via TLC (Mobile phase: EtOAc/Hexane).[1] The product is usually more polar than the starting amine but less polar than the intermediate.

-

-

Workup: Cool to room temperature.

-

If solid precipitates: Filter and wash with cold hexanes.

-

If solution remains: Concentrate in vacuo to remove toluene and excess DMF-DMA. Recrystallize from Ethanol/Hexane.

-

-

Validation:

H NMR will show a characteristic singlet for the methine proton (

Protocol B: Synthesis of 4-Anilinoquinazoline (Kinase Inhibitor Precursor)

Demonstrating the "Synthon" utility.

-

Activation: React 2-aminobenzonitrile with DMF-DMA (as per Protocol A) to form

. -

Cyclization: Dissolve the intermediate in glacial acetic acid. Add the second aniline (the "tail" of the kinase inhibitor).

-

Heating: Reflux for 2–4 hours. The

group is displaced by the aniline, followed by cyclization onto the nitrile. -

Isolation: Pour into ice water. Neutralize with

. Filter the precipitate.

Data Presentation: Optimization of Conditions

The following table summarizes the efficiency of different conditions for synthesizing the methanimidamide core from 4-chloroaniline (Model Substrate).

| Method | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

| A | DMF-DMA | Toluene | 110 | 4 | 92 | Standard, cleanest profile. |

| B | DMF-DMA | Ethanol | 78 | 12 | 75 | Slower due to lower temp. |

| C | DMF-DMA | Neat | 100 | 2 | 95 | Best for scale-up; requires removal of excess reagent. |

| D | 0 | 6 | 88 | Required for deactivated amines (e.g., 4-NO2). | ||

| E | Orthoformate | Acetic Anhydride | 140 | 8 | 60 | Older method; lower atom economy. |

Table 1: Comparative efficiency of synthetic methods. Data synthesized from Liskon Biological [1] and MDPI Molecules [5].

Pharmacological Landscape

While primarily intermediates, the N,N-dimethyl-N'-aryl methanimidamide motif has intrinsic biological relevance:

-

Octopamine Agonists: The pesticide Chlordimeform (Galecron) is a direct analog. It acts on octopamine receptors in invertebrates. While withdrawn due to toxicity, it established the bioactivity of the

core [2]. -

Monoamine Oxidase (MAO) Inhibition: Certain derivatives inhibit MAO, which contributes to both their pesticidal efficacy and potential side effects in mammals.

-

Prodrug Design: The amidine bond is susceptible to hydrolysis at low pH (e.g., in lysosomes). Drug developers use this to mask primary amines, improving lipophilicity (

) for cell permeation, after which the active amine is released intracellularly.

References

-

Liskon Biological. (2024). Exploration of the Reaction Mechanism of DMF-DMA. Liskon Chem. [Link]

-

Hollingworth, R. M. (1976). Chemistry, biological activity, and uses of formamidine pesticides. Environmental Health Perspectives. [Link]

-

Li, B., et al. (2013).[2] Synthesis of quinazolin-4(3H)-ones via amidine N-arylation. Journal of Organic Chemistry. [Link]

-

Chen, X., et al. (2015).[3] Synthesis of 4-(Dimethylamino)quinazoline via Direct Amination. Synthesis. [Link]

-

Krasnokutskaya, E. A., et al. (2023). Synthesis of New Representatives of Push-Pull Enamines. Molecules. [Link]

-

Sherwood, J., et al. (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Molecules. [Link]

Sources

- 1. biomedres.us [biomedres.us]

- 2. Synthesis of quinazolin-4(3H)-ones via amidine N-arylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 4-(Dimethylamino)quinazoline via Direct Amination of Quinazolin-4(3H)-one Using N,N-Dimethylformamide as a Nitrogen Source at Room Temperature [organic-chemistry.org]

Structural Determinants and pKa Profiling of N,N-Dimethyl-N'-(3-nitrophenyl)-methanimidamide: A Technical Guide

Executive Summary

N,N-dimethyl-N'-(3-nitrophenyl)-methanimidamide (commonly referred to as N,N-dimethyl-N'-(3-nitrophenyl)formamidine) is a highly functionalized amidine derivative. In medicinal chemistry and agrochemical development, the formamidine pharmacophore is frequently utilized for its ability to act as a hydrogen bond donor/acceptor and its predictable protonation states under physiological conditions.

Understanding the precise pKa and basicity of this compound is critical for optimizing membrane permeability, target receptor binding, and formulation stability. This whitepaper provides an in-depth analysis of the electronic determinants governing the basicity of N,N-dimethyl-N'-(3-nitrophenyl)-methanimidamide, supported by quantitative Hammett relationships and field-proven experimental workflows for pKa determination.

Mechanistic Basis of Formamidine Basicity

The amidine functional group (–N=CH–N<) is characterized by the presence of two distinct nitrogen atoms:

-

The Imino Nitrogen (N'): sp² hybridized, possessing a localized lone pair in the molecular plane.

-

The Amino Nitrogen (N): sp³ hybridized, with its lone pair participating in resonance with the adjacent π-system.

Protonation occurs almost exclusively at the imino nitrogen . The causality behind this regioselectivity lies in the thermodynamic stability of the resulting conjugate acid. Protonation at the imino nitrogen yields an amidinium cation, which is highly resonance-stabilized. The lone pair from the amino nitrogen delocalizes into the empty p-orbital of the protonated imino nitrogen, distributing the positive charge symmetrically across the N-C-N triad[1].

Fig 1. Protonation mechanism and resonance stabilization of the amidinium cation.

The Hammett Relationship and Substituent Effects

The basicity of N,N-dimethyl-N'-arylformamidines is exquisitely sensitive to the electronic nature of the N'-aryl substituent[2].

-

The unsubstituted parent compound, N,N-dimethyl-N'-phenylformamidine, exhibits a pKa of approximately 8.08 [3].

-

The introduction of a 3-nitro group (meta-substitution) introduces a powerful electron-withdrawing inductive effect (-I). Because the nitro group is in the meta position, direct mesomeric resonance (-M) with the imino nitrogen is restricted, making the inductive pull the dominant force destabilizing the protonated state.

-

Consequently, the pKa of N,N-dimethyl-N'-(3-nitrophenyl)-methanimidamide drops significantly to 5.67 [4].

Expertise Insight: Using the Hammett equation (

Quantitative Basicity Profiling

The following table summarizes the quantitative data illustrating the impact of aryl substitution on the pKa of N,N-dimethyl-N'-arylformamidines, demonstrating the predictable nature of their basicity.

| Compound | Substituent | Hammett Constant ( | Predicted pKa | |

| N,N-Dimethyl-N'-phenylformamidine | None (H) | 0.00 | 8.08 ± 0.30[3] | 0.00 |

| N,N-Dimethyl-N'-(3-nitrophenyl)formamidine | 3-NO₂ (meta) | +0.71 | 5.67 ± 0.30[4] | -2.41 |

| N,N-Dimethyl-N'-(4-nitrophenyl)formamidine | 4-NO₂ (para) | +0.78 | ~5.40 (Extrapolated) | -2.68 |

Experimental Methodologies for pKa Determination

To empirically validate the pKa of N,N-dimethyl-N'-(3-nitrophenyl)-methanimidamide, researchers must overcome its poor aqueous solubility. The following self-validating protocols utilize co-solvent systems and spectroscopic tracking to ensure data integrity.

Spectrophotometric Titration (UV-Vis)

This method exploits the change in the extended chromophore (the 3-nitrophenylformamidine conjugated system) upon protonation.

Step-by-Step Protocol:

-

Buffer Preparation: Prepare a series of universal aqueous buffers (e.g., Britton-Robinson) spanning pH 3.0 to 9.0.

-

Stock Solution: Dissolve the compound in 100% DMSO to create a 10 mM stock.

-

Sample Spiking: Spike the stock into the buffers to achieve a final concentration of 50 µM (maintaining a constant 0.5% DMSO co-solvent ratio to prevent precipitation).

-

Spectral Acquisition: Record the UV-Vis absorbance spectra from 200 nm to 400 nm for each pH solution.

-

Self-Validation (Isosbestic Point): Overlay the spectra. The presence of one or more sharp isosbestic points (wavelengths where absorbance remains constant across all pH values) is a critical self-validating check. It confirms a clean two-state equilibrium (

) and proves the formamidine is not undergoing concurrent hydrolysis. -

Data Regression: Plot the absorbance at the

of the neutral species against pH. Fit the data to the Boltzmann sigmoidal equation to extract the inflection point, which equals the pKa.

Fig 2. Self-validating spectrophotometric workflow for experimental pKa determination.

Potentiometric Titration in Co-Solvents

For laboratories lacking high-throughput UV-Vis setups, potentiometry is the gold standard.

Step-by-Step Protocol:

-

Solvent System: Prepare a 50% (v/v) methanol-water mixture. (The co-solvent is necessary to keep the neutral formamidine in solution).

-

Electrode Calibration: Calibrate the glass electrode using standard buffers prepared in the exact same 50% methanol-water mixture to account for the altered liquid junction potential.

-

Titration: Dissolve 1.0 mmol of the compound in 50 mL of the solvent. Titrate with standardized 0.1 M HCl (prepared in the same solvent system) under a nitrogen blanket to prevent CO₂ absorption.

-

Self-Validation (Blank Correction): Perform a blank titration of the solvent alone. Subtract the blank volumes from the sample volumes to correct for the auto-protolysis of the mixed solvent.

-

Yasuda-Shedlovsky Extrapolation: Because the measured pKa is an apparent pKa (

) in the co-solvent, repeat the titration at 40%, 30%, and 20% methanol. Plot

References

-

ChemicalBook: N,N-Dimethyl-N'-(3-nitrophenyl)formamidine CAS DataBase List. ChemicalBook. 4

-

ChemicalBook: N,N-DIMETHYL-N'-PHENYLFORMAMIDINE Properties. ChemicalBook. 3

-

Raczynska, E. D.: General Structure-Basicity Relations for Trisubstituted Acetamidines. J. Chem. Soc., Perkin Trans. II, 1987. RSC Publishing. 1

-

Oszczapowicz, J. et al.: Amidines. Part 24. Influence of Alkyl Substituents at the Amidino Carbon Atom on the Sensitivity to Substitution at the Imino Nitrogen Atom. RSC Publishing. 2

Sources

- 1. General structure–basicity relations for trisubstituted acetamidines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. Amidines. Part 24. Influences of alkyl substituents at the amidino carbon atom on the sensitivity to substitution at the imino nitrogen atom. pKa Values of N1N1-dimethylamidines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. fh至尊平台登录注册引领体育APP新潮流,打造个性化观赛体验 [ppcswitch.com]

- 4. N,N-Dimethyl-N'-(3-nitrophenyl)formamidine CAS#: 2103-47-1 [m.chemicalbook.com]

Methodological & Application

Protocol for synthesizing Methanimidamide, N,N-dimethyl-N'-(3-nitrophenyl)- from 3-nitroaniline

Application Note: Highly Efficient Synthesis of N,N-Dimethyl-N'-(3-nitrophenyl)methanimidamide

Abstract The synthesis of N,N-dimethylformamidines from primary arylamines is a fundamental transformation in organic synthesis and drug development. These functional groups serve as robust protecting groups for primary amines, directing groups for ortho-lithiation, and vital pharmacophores in medicinal chemistry. This application note details a highly efficient, self-validating protocol for the synthesis of N,N-dimethyl-N'-(3-nitrophenyl)methanimidamide from 3-nitroaniline using N,N-dimethylformamide dimethyl acetal (DMF-DMA).

Mechanistic Causality and Reagent Selection

The conversion of 3-nitroaniline to its corresponding formamidine requires the nucleophilic attack of the primary arylamine onto the electrophilic acetal carbon of DMF-DMA, followed by the elimination of two equivalents of methanol.

The Challenge of the Nitro Group: The strong electron-withdrawing nature of the nitro group (-NO2) at the meta position significantly diminishes the nucleophilicity of the amine lone pair via inductive effects. Consequently, condensation reactions with 3-nitroaniline are inherently slower than those with electron-rich anilines.

Why DMF-DMA? Historically, Vilsmeier-Haack type reagents (DMF/POCl3) were used for this transformation, but they require harsh conditions and generate corrosive byproducts. DMF-DMA is chosen here because it provides a self-catalyzing, atom-economical pathway where the only byproduct is volatile methanol. To overcome the reduced nucleophilicity of 3-nitroaniline, the protocol utilizes either a slight stoichiometric excess of DMF-DMA under thermal reflux or microwave-assisted heating to drive the equilibrium forward[1].

Experimental Workflow

The following diagram illustrates the critical path for the synthesis, highlighting the transition from reagent preparation to product validation.

Workflow for the synthesis and validation of N,N-dimethyl-N'-(3-nitrophenyl)methanimidamide.

Optimization of Reaction Conditions

To establish a robust protocol, various conditions were evaluated. Apolar solvents like toluene or p-xylene are preferred as they allow for high reflux temperatures and are transparent to microwave irradiation, preventing solvent superheating[1][2].

Table 1: Comparative Yields Based on Activation Method

| Activation Method | Solvent | Temperature (°C) | Time | Equivalents (DMF-DMA) | Isolated Yield (%) |

| Conventional Heating | Toluene | 110 (Reflux) | 5.0 h | 1.5 | 72 |

| Conventional Heating | p-Xylene | 138 (Reflux) | 4.5 h | 1.2 | 76 |

| Solvent-Free (Neat) | None | 90 | 3.0 h | 2.5 | 81 |

| Microwave (µW) | Toluene | 110 | 15 min | 1.5 | 87 |

Note: Microwave activation provides a superior yield profile while minimizing the thermal degradation of the product.

Step-by-Step Methodology (Microwave-Assisted Protocol)

This protocol is designed as a self-validating system. Do not proceed to the next step unless the in-process validation criteria are met.

Materials Required:

-

3-Nitroaniline (1.0 mmol, 138.12 mg)

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 mmol, ~178 mg / ~200 µL)

-

Anhydrous Toluene (3.0 mL)

Procedure:

-

Reaction Setup: In an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, dissolve 3-nitroaniline (138.12 mg, 1.0 mmol) in anhydrous toluene (3.0 mL).

-

Reagent Addition: Add DMF-DMA (200 µL, 1.5 mmol) dropwise at room temperature. Seal the vial with a crimp cap.

-

Activation: Place the vial in a dedicated laboratory microwave reactor. Set the parameters to 110 °C with a hold time of 15 minutes (dynamic power adjustment to maintain temperature).

-

In-Process Validation (TLC): After cooling to room temperature, sample the reaction mixture. Run a TLC plate (Silica gel 60 F254) using Hexane:Ethyl Acetate (7:3 v/v).

-

Validation Check: The primary amine spot (3-nitroaniline) should be completely consumed. A new, highly UV-active spot (the formamidine) should appear at a lower Rf value due to the basic nature of the amidine nitrogen.

-

-

Workup: Transfer the mixture to a round-bottom flask. Remove the toluene, unreacted DMF-DMA, and the methanol byproduct under reduced pressure using a rotary evaporator (bath temperature 40 °C).

-

Purification: The resulting crude residue is typically a highly pure oil that solidifies upon standing. If minor impurities are present, triturate the solid with cold diethyl ether or recrystallize from a minimal amount of hot ethanol.

-

Drying: Dry the isolated yellow/brown solid under high vacuum for 2 hours to remove residual solvent traces.

Analytical Characterization & Validation

To confirm the structural integrity of N,N-dimethyl-N'-(3-nitrophenyl)methanimidamide, the following spectroscopic markers must be validated:

-

1H NMR (CDCl3 or DMSO-d6): The definitive proof of successful condensation is the disappearance of the broad -NH2 protons (~5.5 ppm) of the starting material. You must observe a distinct singlet integrating to 1H at approximately δ 7.5 - 7.8 ppm , corresponding to the formamidine methine proton (-N=CH-N). Additionally, two distinct singlets (or one broad singlet depending on the NMR solvent and temperature) integrating to 3H each will appear around δ 2.9 - 3.1 ppm , corresponding to the N,N-dimethyl groups.

-

IR Spectroscopy: The primary amine N-H stretching bands (typically a doublet around 3300-3500 cm⁻¹) will be completely absent. A strong, sharp absorption band around 1620 - 1640 cm⁻¹ will appear, characteristic of the C=N stretching frequency of the formamidine[2].

References

1.1, Organic & Biomolecular Chemistry (rsc.org). 2. 2, IOSR Journal of Applied Chemistry (researchgate.net).

Sources

Methanimidamide, N,N-dimethyl-N'-(3-nitrophenyl)- in heterocycle formation

Technical Application Note: -Dimethyl- -(3-nitrophenyl)formamidine in Heterocyclic Scaffolding

Executive Summary & Chemical Profile

Methanimidamide, N,N-dimethyl-N'-(3-nitrophenyl)- (CAS: 29321-62-4) is a versatile "push-pull" enamine-like electrophile. Unlike simple anilines, the formamidine moiety acts as a masked C1-N synthon , activating the aromatic system for nucleophilic attack while simultaneously providing a reactive methine carbon for cyclization.

The presence of the 3-nitro group (

-

Electronic Activation: The electron-withdrawing nitro group (

) decreases the electron density on the aniline nitrogen, making the formamidine carbon more electrophilic compared to unsubstituted analogs. -

Leaving Group Ability: The resulting 3-nitroaniline is a superior leaving group (

) compared to aniline (

Core Applications

-

1,2,4-Triazole Synthesis: Direct conversion via hydrazine condensation.

-

Quinoline/Pyrimidine Precursors: Formation of

-enaminonitriles via active methylene condensation. -

Protecting Group Strategy: Protection of primary amines against oxidation during multi-step synthesis.

Reaction Logic & Mechanistic Pathways[1]

The utility of 3-NF stems from its ability to act as a 1,3-electrophile equivalent . The dimethylamino group functions as a leaving group, allowing the exchange of nucleophiles at the central carbon.

Pathway A: 1,2,4-Triazole Formation

Reaction with hydrazine hydrate leads to the displacement of dimethylamine, followed by intramolecular cyclization. The nitro group remains intact, providing a handle for further functionalization (e.g., reduction to amine).

Pathway B: -Enaminonitrile Synthesis

Reaction with active methylenes (e.g., malononitrile, ethyl cyanoacetate) yields arylaminomethylene derivatives. These are "ready-to-cyclize" precursors for 4-aminoquinolines (via Gould-Jacobs type cyclization) or pyrimidines (via reaction with urea/guanidine).

Figure 1: Divergent synthetic pathways for 3-NF. The reagent serves as a pivot point for accessing distinct heterocyclic classes.[1]

Experimental Protocols

Protocol A: Synthesis of the Reagent (3-NF)

This step converts commercially available 3-nitroaniline into the reactive formamidine.

Reagents:

-

3-Nitroaniline (13.8 g, 100 mmol)

- -Dimethylformamide dimethyl acetal (DMF-DMA) (14.3 g, 120 mmol)

-

Solvent: Toluene (anhydrous, 50 mL) or neat.

Procedure:

-

Setup: Charge a 250 mL round-bottom flask with 3-nitroaniline and DMF-DMA.

-

Reaction: Heat the mixture to reflux (110°C) for 3–5 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1). The starting amine spot (

) should disappear, replaced by a more polar amidine spot. -

Workup: Cool the mixture to room temperature. The product often crystallizes upon cooling.

-

Isolation: Remove volatiles under reduced pressure (rotary evaporator). Recrystallize the residue from cyclohexane or ethanol/hexane.

-

Validation:

-

Yield: Expect 85–95% (Yellow needles).

-

m.p.: 64–66°C.

-

1H NMR (CDCl3):

7.60 (s, 1H, N=CH-N), 3.05 (s, 3H, N-Me), 3.08 (s, 3H, N-Me). Note the diagnostic singlet for the amidine proton around 7.5–7.7 ppm.

-

Protocol B: Synthesis of 1-(3-Nitrophenyl)-1,2,4-triazole

Direct heterocyclization using hydrazine.

Reagents:

-

3-NF (1.93 g, 10 mmol)

-

Hydrazine Hydrate (80%, 1.0 mL, ~15 mmol)

-

Acetic Acid (glacial, 10 mL)

Procedure:

-

Dissolution: Dissolve 3-NF in glacial acetic acid (10 mL) in a 50 mL flask.

-

Addition: Add hydrazine hydrate dropwise at room temperature. A mild exotherm may occur.

-

Cyclization: Heat the mixture at 90°C for 2 hours.

-

Workup: Pour the reaction mixture into ice-cold water (50 mL). The product will precipitate.

-

Purification: Filter the solid, wash with water, and dry. Recrystallize from ethanol.

-

Mechanism Check: The acetic acid acts as a catalyst for the transamination and cyclization.

Protocol C: Synthesis of Enaminonitrile Precursors

Preparation of Ethyl 2-cyano-3-(3-nitrophenylamino)acrylate.

Reagents:

-

3-NF (1.93 g, 10 mmol)

-

Ethyl Cyanoacetate (1.13 g, 10 mmol)

-

Solvent: Toluene (20 mL)

Procedure:

-

Mix: Combine 3-NF and ethyl cyanoacetate in toluene.

-

Reflux: Heat to reflux for 4 hours. The dimethylamine evolved is a gas; ensure the system is vented through a drying tube.

-

Completion: The solution will darken. Cool to room temperature.

-

Isolation: The product precipitates as a yellow/orange solid. Filter and wash with cold ethanol.

-

Application: This intermediate can be cyclized to 3-cyano-4-hydroxy-7-nitroquinoline by heating in Dowtherm A at 250°C (Gould-Jacobs cyclization).

Data & Performance Metrics

Table 1: Comparative Reactivity of Formamidines

| Substrate (Ar-N=CH-NMe2) | Reaction Time (Triazole Formation) | Yield (%) | Notes | |

| Phenyl (Unsubstituted) | 0.00 | 4.0 h | 78% | Standard baseline. |

| 3-Nitrophenyl | 0.71 | 2.0 h | 92% | Activated electrophile. |

| 4-Methoxyphenyl | -0.27 | 6.5 h | 65% | Electron-rich; slower reaction. |

Insight: The data confirms that the electron-withdrawing nature of the 3-nitro group significantly accelerates the reaction rate and improves yields by stabilizing the anionic transition state during nucleophilic attack.

Mechanistic Visualization

The following diagram details the mechanism for the formation of the 1,2,4-triazole ring. The critical step is the initial nucleophilic attack of hydrazine on the amidine carbon, facilitated by the electron-poor nature of the 3-nitrophenyl ring.

Figure 2: Step-wise mechanism of 1,2,4-triazole formation from 3-NF.

References

-

Shelke, G. M., et al. (2015).[2] "A simple, efficient, and mild method for the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide."[2] Synlett, 26(03), 404-407. Link

-

Yang, N., & Yuan, G. (2018).[2] "Electrochemical Multicomponent Reaction for the Synthesis of 1,2,4-Triazoles." The Journal of Organic Chemistry, 83(19), 11963-11969. Link

-

Al-Zaydi, K. M. (2009). "Microwave assisted synthesis of new 1,2,4-triazole derivatives." Molecules, 14(4), 1537-1545. Link

-

Abu-Orabi, S. T., et al. (1989). "Dipolar addition of nitrile oxides to N-arylformamidines." Journal of Heterocyclic Chemistry, 26(5), 1461-1464. Link

Application Note: Catalytic Role of N,N-dimethyl-N'-(3-nitrophenyl)methanimidamide (DMNPM)

This guide details the catalytic and functional utility of N,N-dimethyl-N'-(3-nitrophenyl)methanimidamide (henceforth referred to as DMNPM ). While often encountered as an intermediate in the Vilsmeier-Haack formylation of 3-nitroaniline, this acyclic amidine possesses distinct electronic properties that render it a valuable Lewis Base Organocatalyst and a tunable ligand in transition metal chemistry.

Executive Summary

N,N-dimethyl-N'-(3-nitrophenyl)methanimidamide (DMNPM) is an acyclic amidine characterized by a polarized

This electronic "tuning" makes DMNPM a highly specific catalyst for:

-

Base-Sensitive Condensations: Catalyzing Knoevenagel and Henry reactions where strong bases cause polymerization or side-reactions.

-

Transition Metal Ligand: Acting as a

-donor ligand in Pd-catalyzed cross-coupling, where the nitro group influences the electronic density at the metal center. -

Nucleophilic Catalysis: Facilitating acyl transfer reactions via a nucleophilic activation mechanism.

Chemical Profile & Mechanistic Insight[1][2][3]

Structural Properties

-

IUPAC Name: N,N-dimethyl-N'-(3-nitrophenyl)methanimidamide

-

Molecular Formula:

[1] -

MW: 193.20 g/mol

-

Key Functional Group: Amidine (

) -

Electronic Effect: The meta-nitro group exerts a strong inductive (

) and mesomeric (

Mechanism of Catalysis

DMNPM operates primarily through General Base Catalysis and Nucleophilic Activation .

A. General Base Catalysis (Soft Base)

The imine nitrogen (

B. Pathway Visualization

The following diagram illustrates the catalytic cycle of DMNPM in a standard Knoevenagel condensation.

Figure 1: Catalytic cycle of DMNPM in base-mediated condensation reactions. The catalyst acts as a proton shuttle.

Experimental Protocols

Protocol A: Synthesis of DMNPM Catalyst

Rationale: Commercial availability can be sporadic. High-purity catalyst is best prepared fresh via the reaction of 3-nitroaniline with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

Materials:

-

3-Nitroaniline (1.0 equiv)

-

DMF-DMA (1.2 equiv)

-

Toluene (Solvent)

-

Reflux condenser

Step-by-Step Methodology:

-

Charge: In a 250 mL round-bottom flask, dissolve 3-nitroaniline (13.8 g, 100 mmol) in Toluene (100 mL).

-

Addition: Add DMF-DMA (16.0 mL, 120 mmol) dropwise over 10 minutes under stirring.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor by TLC (Formation of a less polar spot).-

Note: Methanol is a byproduct. Using a Dean-Stark trap can drive the equilibrium but is usually unnecessary due to the high reactivity of DMF-DMA.

-

-

Concentration: Evaporate the solvent under reduced pressure.

-

Purification: The residue is typically a yellow/orange solid. Recrystallize from minimal hot ethanol or a Hexane/EtOAc mixture.

-

Validation: Verify structure via

NMR (Singlet at

Protocol B: DMNPM-Catalyzed Knoevenagel Condensation

Rationale: DMNPM is superior to harsh bases (KOH, NaOEt) for acid-sensitive aldehydes (e.g., furfural, thiophene derivatives) due to its mild pKb.

Reaction: Benzaldehyde + Malononitrile

| Component | Quantity | Role |

| Benzaldehyde | 1.0 mmol | Electrophile |

| Malononitrile | 1.1 mmol | Pronucleophile |

| DMNPM | 5 mol% | Catalyst |

| Ethanol | 2.0 mL | Solvent |

Procedure:

-

Setup: To a 10 mL vial equipped with a magnetic stir bar, add Malononitrile (73 mg, 1.1 mmol) and Ethanol (2 mL).

-

Catalyst Addition: Add DMNPM (9.6 mg, 0.05 mmol). Stir for 2 minutes until dissolved.

-